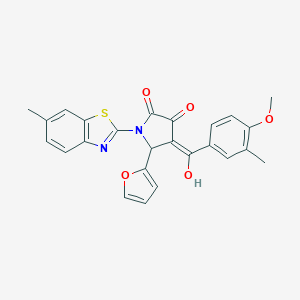
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, also known as FMBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has a number of biochemical and physiological effects. For example, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it has been shown to have anti-cancer and neuroprotective properties, which makes it a promising compound for further research. However, one of the limitations of using 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are a number of future directions for research on 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could be to further investigate the mechanism of action of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, which would provide a better understanding of how it works and could lead to the development of more targeted treatments. Another area of research could be to explore the use of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in combination with other compounds, such as chemotherapy drugs, to enhance its anti-cancer effects. Finally, research could also focus on the development of new synthetic methods for 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one, which could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-methoxy-3-methylbenzoyl chloride to form an intermediate compound. This intermediate is then reacted with furfuryl alcohol and 2,4-pentanedione to produce 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. Studies have shown that 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has anti-cancer properties and can inhibit the growth of cancer cells. In addition, 5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
Produktname |
5-(2-furyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C25H20N2O5S |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(4E)-5-(furan-2-yl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O5S/c1-13-6-8-16-19(11-13)33-25(26-16)27-21(18-5-4-10-32-18)20(23(29)24(27)30)22(28)15-7-9-17(31-3)14(2)12-15/h4-12,21,28H,1-3H3/b22-20+ |
InChI-Schlüssel |
UNWBDBVTULTHIQ-LSDHQDQOSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(/C4=CC(=C(C=C4)OC)C)\O)/C(=O)C3=O)C5=CC=CO5 |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C3=O)C5=CC=CO5 |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C3=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266720.png)
![(E)-(3,4-dimethoxyphenyl){2-(4-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266728.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266729.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266730.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266733.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266734.png)
![(E)-{2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-propoxyphenyl)methanolate](/img/structure/B266735.png)
![4-(3,4-dimethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266737.png)
![4-[4-(allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266738.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266740.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266741.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266742.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266743.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266744.png)